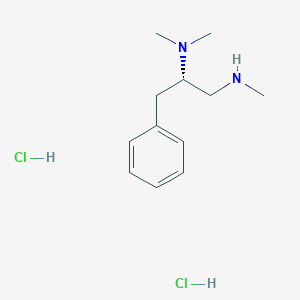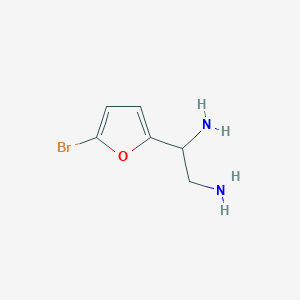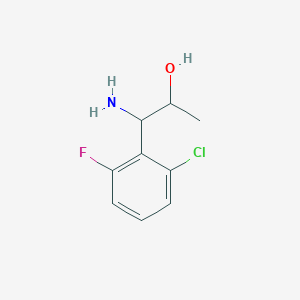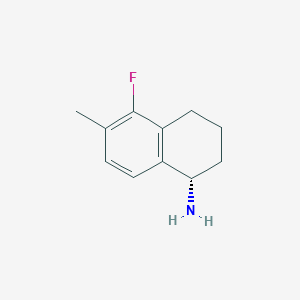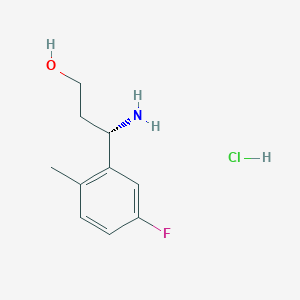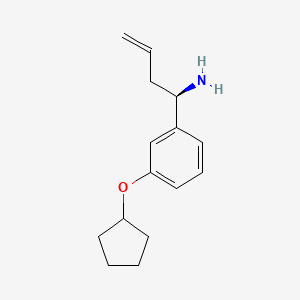
(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to a butenylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine typically involves the following steps:
-
Formation of the Cyclopentyloxyphenyl Intermediate:
Starting Material: 3-Hydroxyphenyl compound.
Reaction: Alkylation with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Conditions: Solvent like dimethylformamide (DMF) at elevated temperatures.
-
Attachment of the Butenylamine Chain:
Intermediate: 3-Cyclopentyloxyphenyl compound.
Reaction: Heck coupling with a butenylamine derivative.
Catalyst: Palladium(II) acetate with a phosphine ligand.
Conditions: Solvent like acetonitrile, under an inert atmosphere.
Industrial Production Methods: For large-scale production, the process may be optimized to include:
Continuous Flow Synthesis: Enhancing reaction efficiency and yield.
Automated Catalytic Systems: Ensuring consistent product quality and reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of N-oxides or imines.
Reduction: Formation of saturated amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in catalytic systems due to its unique structure.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its interaction with various biological receptors.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as neurotransmission or metabolic regulation.
Comparaison Avec Des Composés Similaires
(1R)-1-(3-Methoxyphenyl)but-3-enylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(3-Ethoxyphenyl)but-3-enylamine: Contains an ethoxy group, offering different steric and electronic properties.
Uniqueness:
Steric Effects: The cyclopentyloxy group provides unique steric hindrance, influencing the compound’s reactivity and binding properties.
Electronic Effects: The electron-donating nature of the cyclopentyloxy group can affect the compound’s chemical behavior, making it distinct from its methoxy and ethoxy analogs.
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(1R)-1-(3-cyclopentyloxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2/t15-/m1/s1 |
Clé InChI |
UVIJLKYLAQKBKE-OAHLLOKOSA-N |
SMILES isomérique |
C=CC[C@H](C1=CC(=CC=C1)OC2CCCC2)N |
SMILES canonique |
C=CCC(C1=CC(=CC=C1)OC2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045203.png)
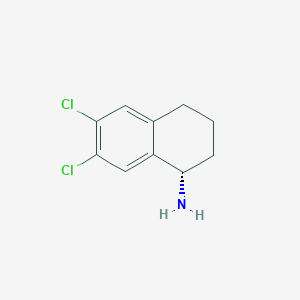
![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
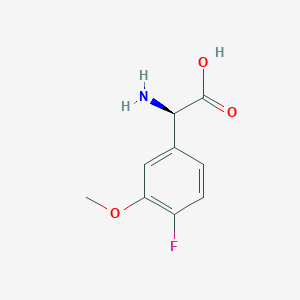
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
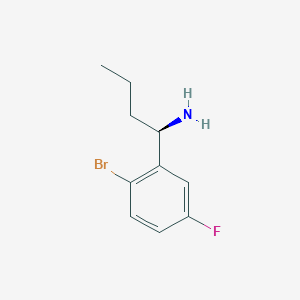
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
